3-Methyl-2-phenylbutan-1-amine
Overview
Description
3-Methyl-2-phenylbutan-1-amine is an organic compound with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol . It is a colorless liquid with a high boiling point and is used as a solvent in various chemical reactions . This compound is not optically active, making it suitable for chiral synthesis without the need for optical resolution .
Mechanism of Action
Target of Action
The primary target of 3-Methyl-2-phenylbutan-1-amine is the calcium ion (Ca2+) channels . These channels play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Mode of Action
This compound interacts with its target by regulating the Ca2+ channels . This regulation leads to modulation of Ca2+ influx, which in turn results in changes in the response of smooth muscle cells .
Biochemical Pathways
It is known that the compound’s action on ca2+ channels can influence various downstream effects, including muscle contraction and neurotransmitter release .
Pharmacokinetics
The compound’s molecular weight of 16326 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the bioelectrical activity (BEA) of smooth muscle cells due to its regulation of Ca2+ channels . This can lead to changes in muscle contraction and neurotransmitter release.
Biochemical Analysis
Biochemical Properties
It is known that the compound interacts with various enzymes, proteins, and other biomolecules in the context of proteomics research
Cellular Effects
It is known that biochemical compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the stability, degradation, and long-term effects on cellular function of biochemical compounds can be observed in in vitro or in vivo studies
Dosage Effects in Animal Models
It is known that the effects of biochemical compounds can vary with different dosages, including threshold effects and toxic or adverse effects at high doses
Metabolic Pathways
It is known that biochemical compounds can interact with various enzymes and cofactors and can have effects on metabolic flux or metabolite levels
Transport and Distribution
It is known that biochemical compounds can interact with various transporters or binding proteins and can have effects on their localization or accumulation
Subcellular Localization
It is known that biochemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-phenylbutan-1-amine can be synthesized through several synthetic routes. One common method involves the reductive amination of 3-methyl-2-phenylbutanal using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the reductive amination process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-phenylbutan-1-amine undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, tertiary amines
Substitution: N-alkylated amines
Scientific Research Applications
3-Methyl-2-phenylbutan-1-amine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenylbutanal: A precursor in the synthesis of 3-Methyl-2-phenylbutan-1-amine.
3-Methyl-2-phenylbutanoic acid: Another related compound used in similar synthetic routes.
2-Phenylbutan-1-amine: A structurally similar amine with different reactivity and applications.
Uniqueness
This compound is unique due to its high boiling point, lack of optical activity, and versatility as a solvent and reagent in various chemical reactions . Its ability to participate in chiral synthesis without the need for optical resolution sets it apart from other similar compounds .
Properties
IUPAC Name |
3-methyl-2-phenylbutan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-9(2)11(8-12)10-6-4-3-5-7-10/h3-7,9,11H,8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMAQVANUGNDOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196106-01-1 | |
Record name | 3-methyl-2-phenylbutan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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